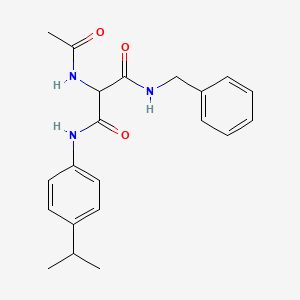

2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide”, similar compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular structure of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The compound may be involved in complex chemical reactions such as catalytic protodeboronation of pinacol boronic esters . This reaction is a valuable but unknown transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems has been a significant area of research in organic chemistry, providing essential compounds for various applications, including pharmaceuticals and materials science. One notable approach involves the use of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide and its derivatives as precursors or intermediates in the synthesis of complex heterocyclic structures. For instance, the reaction of N,N-dimethyl- or N,N-pentamethylene-formamide chlorides with n-butyl, cyclohexyl, and 2,4-xylyl isocyanides leads to the formation of N,N'-disubstituted α-(dialkylamino)malonamides, highlighting the compound's role in facilitating the addition of n,n-dialkylamide chlorides to isocyanides (Ito, Okano, & Oda, 1966). Moreover, the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates the versatility of these compounds in generating biologically relevant heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Anticancer Activity

The discovery and development of new anticancer agents are critical for advancing cancer treatment. Research has shown that certain derivatives of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide exhibit significant in vitro antitumor activity against various cancer cell lines, including HepG2 and MCF-7. For example, chlorinated compounds derived from this chemical framework have been evaluated for their potential interaction against key biological targets, such as KSHV thymidylate synthase complex, demonstrating the compound's utility in the discovery of novel anticancer drugs (Fahim & Shalaby, 2019).

Catalysis and Chemical Transformations

The role of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide in catalysis and chemical transformations has been explored, particularly in reactions involving the cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles. Such transformations are facilitated by rhodium(III)-catalysis, using N-nitrosoarylamines as directing groups, showcasing the compound's applicability in synthesizing valuable chemical entities with potential pharmaceutical relevance (Dong et al., 2015).

Inhibitory Effects on Enzymatic Activity

Research into the inhibitory effects of derivatives on enzymatic activity has revealed that 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide-based compounds can significantly impact biological pathways. For instance, synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrate potent inhibition against human carbonic anhydrase I and II isoenzymes, suggesting potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Gul et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-acetamido-N-benzyl-N'-(4-propan-2-ylphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(2)17-9-11-18(12-10-17)24-21(27)19(23-15(3)25)20(26)22-13-16-7-5-4-6-8-16/h4-12,14,19H,13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQXKUXEUUEUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)

![4-(isopropylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2738290.png)